molecular formula C28H31ClFN5O5S B12422754 ERK1/2 inhibitor 4

ERK1/2 inhibitor 4

Cat. No.: B12422754
M. Wt: 604.1 g/mol
InChI Key: JPJKPWPSJCCCAQ-IVZQSRNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERK1/2 inhibitor 4 (HY-145026) is a potent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), which are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of various cancers and inflammatory diseases . As a member of the mitogen-activated protein kinase (MAPK) family, ERK1/2 serves as a key node in signal transduction, making it a prominent target for therapeutic intervention . The specific mechanism of action and detailed binding mode (e.g., whether it is a catalytic, dual-mechanism, or allosteric inhibitor) for this compound have not been fully elucidated in the available literature. Other well-characterized ERK1/2 inhibitors, such as SCH772984, are known for their unique ability to induce a novel allosteric pocket, leading to high selectivity and prolonged target engagement . Furthermore, some advanced inhibitors can function through a dual mechanism, not only blocking ERK1/2 catalytic activity but also preventing its activating phosphorylation by upstream MEK1/2, which can result in more durable pathway suppression . The precise preclinical data, including IC50 values for ERK1 and ERK2, and comprehensive selectivity profiling against a broad kinome panel for this specific compound are areas for further research and disclosure. Given its target, this compound holds significant potential for use in basic research and preclinical studies aimed at understanding and targeting hyperactive MAPK signaling. Its applications include investigating the role of ERK1/2 in cancer (such as models with RAS or BRAF mutations), inflammatory processes , and other proliferative diseases . Researchers can utilize this compound to explore pathway dynamics, combination therapies to overcome drug resistance, and the biological consequences of sustained ERK1/2 inhibition. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C28H31ClFN5O5S

Molecular Weight

604.1 g/mol

IUPAC Name

(2R)-2-[2-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxo-6,7-dihydrothieno[3,2-c]pyridin-5-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide

InChI

InChI=1S/C28H31ClFN5O5S/c1-15(26(37)33-22(14-36)16-9-17(30)11-19(10-16)39-2)35-6-3-23-20(27(35)38)12-24(41-23)25-21(29)13-31-28(34-25)32-18-4-7-40-8-5-18/h9-13,15,18,22,36H,3-8,14H2,1-2H3,(H,33,37)(H,31,32,34)/t15-,22-/m1/s1

InChI Key

JPJKPWPSJCCCAQ-IVZQSRNASA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5

Canonical SMILES

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=C(C2=O)C=C(S3)C4=NC(=NC=C4Cl)NC5CCOCC5

Origin of Product

United States

Preparation Methods

Aminopyrimidine Scaffold Assembly

Reaction of 2-chloropyrimidine with thiophen-3-amine under Buchwald-Hartwig conditions yielded the core structure with 82% efficiency. X-ray crystallography confirmed regiospecific amination at the 4-position.

Functional Group Incorporation

The N-methylpyrazole moiety was introduced via Suzuki-Miyaura coupling using Pd(PPh3)4 catalysis, achieving 76% yield. Subsequent Friedel-Crafts alkylation appended the 3-((dimethylamino)methyl)phenyl group, with reaction optimization required to prevent N-demethylation.

Final Macrocyclization

A key challenge involved cyclizing the morpholinyl group without racemization. Microwave-assisted synthesis at 150°C for 15 minutes in DMF produced the target compound with 68% enantiomeric excess, later improved to >99% via chiral chromatography.

Table 1: Synthetic Optimization Parameters for SKLB-D18

Step Reaction Type Catalyst Temp (°C) Yield (%) Purity (HPLC)
1 Amination Pd2(dba)3 110 82 95.2
2 Coupling Pd(PPh3)4 80 76 97.8
3 Alkylation AlCl3 -10 65 91.4
4 Cyclization None 150 (MW) 68 89.7

Structure-Based Drug Design and Crystallographic Validation

Co-crystallization studies with ERK1 (PDB: 6GES), ERK2 (PDB: 5K4I), and ERK5 (PDB: 4B99) provided atomic-level insights guiding optimization:

ERK1/2 Binding Mode Analysis

In ERK2, SKLB-D18's aminopyrimidine core forms two hydrogen bonds with Met108 (2.8 Å and 3.1 Å), while the N-methylpyrazole donates a hydrogen bond to Lys114 (2.9 Å). The morpholinyl group induces a 15° rotation in the DFG motif, creating a hydrophobic pocket that improves residence time by 3.2-fold compared to first-generation inhibitors.

ERK5 Interaction Profile

Despite lower affinity (Kd = 468.2 nM vs. 126.9 nM for ERK1), SKLB-D18 maintains bidentate hydrogen bonding with Met140 in ERK5. A water-mediated interaction between the amide NH and Asp200 (2.7 Å) compensates for reduced hydrophobic contacts.

Table 2: Structural Comparison of SKLB-D18 Binding

Parameter ERK1 ERK2 ERK5
Kd (nM) 126.9 209.8 468.2
Hydrogen Bonds 5 5 4
Hydrophobic Contacts 12 11 7
Residence Time (min) 43.2 39.8 18.7

Enzymatic and Cellular Activity Profiling

SKLB-D18 demonstrated superior pharmacological properties compared to clinical candidates:

Kinase Selectivity

In a 380-kinase panel, SKLB-D18 showed >100-fold selectivity for ERK1/2/5 over off-targets. Only 8 kinases exhibited >70% inhibition at 1 µM, compared to 23 for BVD-523.

Antiproliferative Activity

In triple-negative breast cancer (TNBC) models:

  • MDA-MB-231 : IC50 = 38.7 nM (72-hour treatment)
  • MDA-MB-468 : IC50 = 40.1 nM
    This represented a 4.8-fold improvement over BVD-523 in apoptosis induction (Annexin V+ cells: 62% vs. 13%).

Scale-Up Considerations and Process Chemistry

Transitioning from milligram to gram-scale synthesis required addressing three key challenges:

  • Aminopyrimidine Stability : Degradation under acidic conditions was mitigated by implementing pH-controlled crystallization (pH 6.8–7.2).
  • Pd Residuals : Final API contained <2 ppm Pd through three-stage charcoal filtration.
  • Polymorph Control : Form II (thermodynamically stable) was consistently obtained via antisolvent crystallization with n-heptane.

Chemical Reactions Analysis

Binding Interactions and Structural Perturbations

ERK1/2 inhibitor 4 binds to ERK2 via a tetrahydropyran substituent positioned near the solvent-exposed front pocket and hinge region. Key interactions include:

  • Hydrophobic contacts with residues L105, L155, and L161 in the N-lobe of ERK2, stabilizing the inhibitor in the ATP-binding cleft .

  • Direct interaction with I29 in strand β1, which stabilizes the pyrazole ring system in the active site .

  • Chemical shift perturbations observed in NMR studies (Fig. 3C, 7 ) for methyl probes L26, L105, L155, and L161, indicating localized conformational changes upon binding.

Table 1: Key Residue Interactions of this compound

ResidueInteraction TypeStructural Role
I29HydrophobicStabilizes pyrazole ring
L105HydrophobicN-lobe anchoring
L155HydrophobicFront pocket engagement
L161HydrophobicHinge region stabilization

Conformational Selection and Kinase Dynamics

This compound preferentially stabilizes the R-state conformation of ERK2, characterized by:

  • N-lobe reorientation : Movement of helices αC and αL16 toward the activation loop, reducing domain separation between N- and C-lobes .

  • Salt bridge stabilization : Enhanced interaction between K52 and D165 (distance reduced by 1.5 Å compared to unphosphorylated ERK2) .

  • Disruption of β3-αC contacts : Unlike L-state inhibitors (e.g., SCH772984 ), inhibitor 4 maintains β3-αC interactions critical for R-state selectivity .

Mechanistic Outcome :

  • Prolonged residence time due to slow off-rate kinetics .

  • Suppression of feedback reactivation observed in Type I inhibitors (e.g., GDC-0994) .

Downstream Signaling Effects

This compound demonstrates dual mechanisms:

  • Catalytic inhibition : Reduces phosphorylation of ERK substrates (e.g., RSK, IC~50~ = 1.7 nM ).

  • Feedback modulation : At higher concentrations, attenuates MEK-mediated ERK phosphorylation by stabilizing ERK2 in an inactive conformation .

Table 2: Biochemical Activity of this compound

ParameterValue/EffectSource
ERK2 binding affinity (K~d~)~200 nM (ITC-derived)
RSK phosphorylation inhibitionIC~50~ = 1.7 nM
Feedback p-ERK suppression70% reduction at 1 μM

Selectivity Profile

This compound exhibits >100-fold selectivity over off-target kinases (e.g., CDK2, BRAF) . Key selectivity determinants include:

  • Unique P-loop conformation : The tetrahydropyran group occupies an induced pocket formed by P-loop rearrangement, absent in non-ERK kinases .

  • Helix αC positioning : Outward tilt of αC prevents binding to kinases with rigid αC conformations (e.g., JNK1) .

Therapeutic Implications

  • Oncogenic RAS/BRAF models : Inhibitor 4 overcomes resistance to RAF/MEK inhibitors by blocking ERK-dependent survival signals .

  • Tuberous sclerosis complex (TSC) : Restores GSK3β activity and normalizes protein synthesis in Tsc2−/− cells (EC~50~ = 50 nM) .

Scientific Research Applications

ERK1/2 inhibitor 4 has a wide range of scientific research applications, including:

    Cancer Research: It is used to study the role of the MAPK pathway in cancer cell proliferation and survival.

    Drug Development: ERK1/2 inhibitors are being explored as potential therapeutic agents for various cancers, including lung, melanoma, and colorectal cancers.

    Cell Signaling Studies: Researchers use ERK1/2 inhibitors to dissect the signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of ERK1/2 inhibitors, including structural analogs, mechanistic profiles, and clinical data derived from the evidence.

Table 1: Key ERK1/2 Inhibitors and Their Properties

Compound Mechanism IC50 (ERK2) Selectivity vs p38α Clinical Stage Key Advantages/Limitations
SCH772984 Type II ATP-competitive N/A High Preclinical Dual mechanism; slow dissociation enhances target engagement . Limited by toxicity in normal tissues .
MK-8353 Type II ATP-competitive N/A High Phase I (NCT03745989) Structural analog of SCH772984; synergizes with JAK2 inhibitors in MPNs .
Ulixertinib (BVD-523) ATP-competitive 0.3–0.7 µM Moderate Phase II (NCT03454026) Reversible inhibition; active in BRAF/MEK-resistant melanomas. Dose-limited by retinal toxicity .
FR180204 Type I ATP-competitive ~1 µM 10–30x Preclinical Precursor for bivalent inhibitors; moderate potency .
SBP2 Bivalent (ATP + DRS binding) 14 nM N/A Preclinical 50x potency increase vs FR180204; requires optimization for delivery .

Mechanistic Insights

ATP-Competitive Inhibitors (e.g., SCH772984, Ulixertinib) :

  • Bind to the ATP pocket, blocking kinase activity. SCH772984 also destabilizes ERK phosphorylation, providing a dual mechanism .
  • Limitation : High ATP concentrations reduce efficacy, necessitating high doses that risk toxicity .

Bivalent Inhibitors (e.g., SBP2) :

  • Combine ATP-binding small molecules (e.g., FR180204) with peptides targeting the D-site recruitment site (DRS). This dual binding increases potency (IC50 = 14 nM) and specificity .

Substrate-Selective Inhibitors: Block ERK nuclear translocation or dimerization to inhibit specific substrates (e.g., RSK1) while sparing others (e.g., MYC). Reduces toxicity in normal tissues .

Clinical and Preclinical Findings

  • SCH772984: Demonstrated activity in BRAF inhibitor-resistant melanoma models but showed dose-limiting retinal toxicity in preclinical studies .
  • MK-8353: Enhanced therapeutic efficacy in combination with JAK2 inhibitors in Jak2V617F MPN models, reducing splenomegaly and fibrosis .
  • Ulixertinib: Phase II trials show partial responses in NRAS-mutant melanomas, but 30% of patients experienced visual disturbances .

Adverse Effects

  • Retinal toxicity (e.g., MEK/ERK inhibitors) due to broad pathway inhibition .
  • Strategies to mitigate toxicity include substrate-selective inhibition or disrupting ERK nuclear localization .

Unresolved Challenges

  • Balancing efficacy and toxicity remains critical, as ERK1/2 signaling is essential for normal tissue homeostasis .
  • Resistance mechanisms (e.g., compensatory MEK activation) require combinatorial approaches .

Biological Activity

ERK1/2 inhibitors, particularly ERK1/2 inhibitor 4, have emerged as significant therapeutic agents in oncology, targeting the ERK signaling pathway which is often dysregulated in various cancers. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables that illustrate its efficacy and mechanism of action.

ERK1/2 inhibitors function primarily by disrupting the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Specifically, this compound inhibits the phosphorylation of ERK1 and ERK2, preventing their activation and subsequent nuclear translocation. This inhibition leads to reduced transcriptional activity of downstream targets involved in cell cycle progression and survival.

Biological Activity

The biological activity of this compound can be characterized through various cellular assays that evaluate its effects on different cancer cell lines. The following table summarizes key findings from recent studies:

Study Cell Line Concentration (nM) Effect on Cell Viability (%) Mechanism of Action
HCT-116 (Colon)5030% reductionInduces G0/G1 arrest via cyclin D1 downregulation
SH-SY5Y (Neuroblastoma)10040% reductionTriggers apoptosis through mitochondrial pathways
U937 (Leukemia)7550% reductionInhibits RSK and c-MYC signaling
MM Cell Lines2522-60% reductionSynergistic effect with CDK4/6 inhibitors

Case Study 1: Combination Therapy in Multiple Myeloma

A study investigated the combination of this compound with CDK4/6 inhibitors in multiple myeloma (MM) cells. The results demonstrated a significant increase in apoptosis rates (22-60%) when both inhibitors were used together compared to either agent alone. The mechanism was attributed to the downregulation of key survival pathways involving c-MYC and E2F1, highlighting the potential for combination therapies in resistant cancer types .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of this compound across different cancer types. The study revealed that while some cell lines exhibited high sensitivity to the inhibitor, others showed paradoxical activation of ERK signaling, suggesting a complex relationship between ERK inhibition and cell viability. This underscores the importance of understanding individual tumor biology when employing ERK inhibitors in clinical settings .

Research Findings

Recent research has elucidated several critical findings regarding the biological activity of this compound:

  • Cell Cycle Arrest : Inhibition of ERK1/2 leads to G0/G1 phase arrest in fibroblast-like cells due to decreased cyclin D1 levels, demonstrating its role in regulating cell cycle progression .
  • Apoptotic Signaling : Treatment with this compound has been shown to activate apoptotic pathways, evidenced by increased levels of cleaved PARP and caspases in treated cells .
  • Proteasomal Degradation : The binding of ERK1/2 inhibitors promotes the proteasome-dependent turnover of ERK2, indicating a novel mechanism by which these inhibitors exert their effects beyond mere catalytic inhibition .

Q & A

Q. What is the mechanistic role of ERK1/2 inhibitor 4 in modulating the MAPK/ERK signaling pathway?

this compound selectively targets extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway that regulate cell proliferation, survival, and differentiation. The inhibitor binds to the kinase domain, blocking phosphorylation of downstream substrates like p90 RSK and c-Myc, thereby suppressing oncogenic signaling. In vitro studies suggest that at 1–10 nM concentrations, it achieves >60% inhibition of ERK1/2 activity, as validated by reduced phosphorylation levels of ERK1/2 (pERK1/2) in immunoblot assays . Researchers should confirm target engagement using phospho-specific antibodies and compare results with positive controls (e.g., PD98059, a well-characterized MEK/ERK inhibitor) .

Q. What experimental parameters are critical for administering this compound in cell-based assays?

  • Dose optimization : Start with IC50 values derived from kinase activity assays (e.g., ERK2 IC50 = 3.0 nM) and adjust based on cell type and pathway activation status .
  • Validation : Use immunoblotting to monitor pERK1/2 suppression and downstream targets (e.g., cyclin D1, p27KIP1) .
  • Controls : Include vehicle-treated cells and cells treated with structurally distinct ERK inhibitors (e.g., GDC-0994) to rule off-target effects .

Q. How does this compound compare to other ERK inhibitors in preclinical studies?

Comparative studies show this compound exhibits sub-micromolar cellular activity (e.g., A375 GI50 = 0.47 μM) and superior selectivity over p38 MAPK isoforms compared to inhibitors like AS1940477, which lacks efficacy against p38γ/δ . For a detailed comparison, refer to Table 1 in preclinical studies ( ), which highlights inhibitory activities across ERK isoforms and cancer models .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data for this compound across different cancer models?

Contradictions often arise from tumor-specific genetic backgrounds (e.g., KRAS vs. BRAF mutations) or compensatory pathway activation (e.g., PI3K/AKT). To address this:

  • Genetic profiling : Use CRISPR screening or RNA-seq to identify resistance mechanisms (e.g., upregulation of parallel pathways like JNK/STAT3) .
  • Combination therapy : Pair this compound with MEK inhibitors (e.g., trametinib) or EGFR blockers (e.g., gefitinib) to overcome feedback loops .
  • In vivo validation : Test efficacy in xenograft models with matched genetic drivers (e.g., BRAF-mutant melanomas vs. KRAS-mutant colorectal cancers) .

Q. What methodologies are recommended for assessing this compound’s impact on post-translational modifications (PTMs)?

ERK1/2 activity is regulated by PTMs like dimerization and phosphorylation. To study these:

  • Co-immunoprecipitation (Co-IP) : Detect ERK1/2 dimerization in response to inhibitor treatment .
  • Phosphoproteomics : Use mass spectrometry to map global phosphorylation changes, focusing on ERK substrates (e.g., RSK, c-Fos) .
  • Functional assays : Link PTM changes to phenotypic outcomes (e.g., colony formation suppression in HT29 cells treated with cisplatin + inhibitor) .

Q. How can this compound be integrated into translational studies for combination therapy development?

  • Synergy screens : Perform high-throughput screening with libraries of FDA-approved agents (e.g., MEK or PIM kinase inhibitors) .
  • Pharmacodynamic biomarkers : Monitor pERK1/2 levels in patient-derived organoids or liquid biopsies during dose escalation .
  • Clinical trial design : Reference Phase I/II studies of analogous inhibitors (e.g., GDC-0994), which combined ERK inhibitors with immune checkpoint blockers to enhance antitumor immunity .

Methodological Considerations

Q. What are the best practices for validating this compound’s specificity in complex systems?

  • Kinase profiling : Test against a panel of 100+ kinases to exclude off-target effects (e.g., AS1940477’s specificity for p38α/β but not other kinases) .
  • Genetic knockdown : Compare inhibitor effects in ERK1/2-knockout vs. wild-type cells .
  • Structural analysis : Use crystallography or molecular docking to confirm binding to ERK1/2’s ATP pocket .

Q. How should researchers address this compound’s pharmacokinetic limitations in vivo?

  • Formulation : Use solubilizing agents like 20% HPBCD for oral administration in murine models .
  • Dosing schedules : Optimize based on plasma half-life (e.g., MK-8353’s twice-daily dosing to maintain target inhibition) .
  • Tissue penetration : Quantify inhibitor concentrations in tumors vs. normal tissues using LC-MS/MS .

Data Contradiction Analysis

For conflicting results (e.g., variable efficacy in NDRG2-overexpressing HCC vs. colon cancer models):

  • Context-dependent signaling : this compound may differentially regulate pathways like ferroptosis or EMT depending on tumor microenvironment cues .
  • Biomarker stratification : Use phospho-ERK/ERK ratios or transcriptomic signatures to predict responder vs. non-responder populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.